molecular formula C17H18O4 B14207337 3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione CAS No. 827606-25-7

3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione

Cat. No.: B14207337
CAS No.: 827606-25-7
M. Wt: 286.32 g/mol
InChI Key: AZGSTTAVURTMKV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione is an organic compound with the molecular formula C17H18O4 It is a derivative of naphthalene, characterized by the presence of a cyclohexyl group, a hydroxyl group, and a methoxy group attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-4-hydroxy-1,2-naphthalenedione
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

827606-25-7

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione

InChI

InChI=1S/C17H18O4/c1-21-11-7-8-12-13(9-11)15(18)14(17(20)16(12)19)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3

InChI Key

AZGSTTAVURTMKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C3CCCCC3

Origin of Product

United States

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